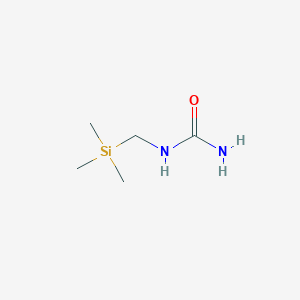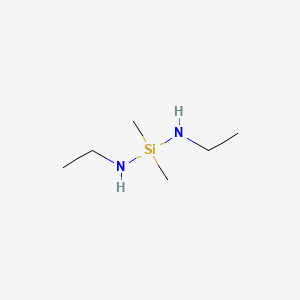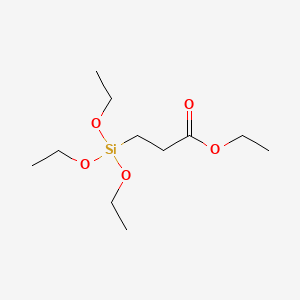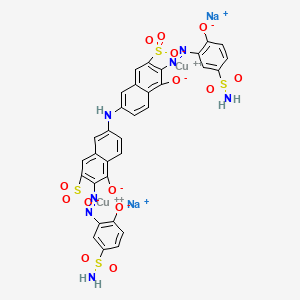
N-Formylmethionyl-methionyl-phenylalanine
Descripción general
Descripción
N-Formylmethionyl-methionyl-phenylalanine is a tripeptide compound that plays a significant role in various biological processes. It is known for its chemotactic properties, which means it can attract cells, particularly polymorphonuclear leukocytes (PMNs), to sites of infection or inflammation . This compound is a member of the N-formylated oligopeptide family, which are known to be potent activators of the immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formylmethionyl-methionyl-phenylalanine typically involves the stepwise addition of amino acids. The process begins with the formylation of methionine, followed by the sequential addition of methionine and phenylalanine. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .
Análisis De Reacciones Químicas
Types of Reactions
N-Formylmethionyl-methionyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in methionine, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include methionine sulfoxide from oxidation and various substituted derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
N-Formylmethionyl-methionyl-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Industry: It can be used in the development of diagnostic assays and as a standard in peptide synthesis.
Mecanismo De Acción
N-Formylmethionyl-methionyl-phenylalanine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells. This binding activates intracellular signaling pathways that lead to the directed movement of these cells towards the source of the peptide. The primary molecular targets include formyl peptide receptors (FPRs), which play a crucial role in mediating the chemotactic response .
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: Another N-formylated tripeptide with similar chemotactic properties.
N-Formylmethionine: A simpler formylated amino acid used in the initiation of protein synthesis in bacteria.
Uniqueness
N-Formylmethionyl-methionyl-phenylalanine is unique due to its specific sequence of amino acids, which confers distinct chemotactic properties and receptor binding affinities. This makes it particularly effective in attracting immune cells and modulating inflammatory responses .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWHFLBOUFJUNX-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208597 | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-05-9 | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formylmethionyl-methionyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)












